molecular formula C9H8O7 B14189706 3-(Pentahydroxyphenyl)prop-2-enoic acid CAS No. 873842-25-2

3-(Pentahydroxyphenyl)prop-2-enoic acid

Cat. No.: B14189706
CAS No.: 873842-25-2
M. Wt: 228.16 g/mol
InChI Key: NTPXUZRWRCKXRZ-UHFFFAOYSA-N
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Description

3-(Pentahydroxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids This compound is characterized by the presence of five hydroxyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentahydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. The reaction typically employs catalysts such as copper(I) cyanide and tert-butylhypohalite under ambient conditions to achieve high yields . Another method involves the use of vanillin and malonic acid in the presence of aromatic bases like aniline, although this method may require longer reaction times and may result in lower yields .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of propylene, a byproduct of ethylene and gasoline production. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentahydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Pentahydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentahydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

873842-25-2

Molecular Formula

C9H8O7

Molecular Weight

228.16 g/mol

IUPAC Name

3-(2,3,4,5,6-pentahydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O7/c10-4(11)2-1-3-5(12)7(14)9(16)8(15)6(3)13/h1-2,12-16H,(H,10,11)

InChI Key

NTPXUZRWRCKXRZ-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1O)O)O)O)O

Origin of Product

United States

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